molecular formula C14H13N3 B2355911 4-(1-methyl-1H-benzimidazol-2-yl)aniline CAS No. 60160-90-9

4-(1-methyl-1H-benzimidazol-2-yl)aniline

Cat. No.: B2355911
CAS No.: 60160-90-9
M. Wt: 223.279
InChI Key: UDWGXVIDMXDJOV-UHFFFAOYSA-N
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Description

This compound belongs to the class of organic compounds known as benzimidazoles . These are organic compounds containing a benzene ring fused to an imidazole ring . It inhibits the binding of p34 protein to NEDD4-1 protein and can be used as an anti-cancer agent .


Synthesis Analysis

The synthesis of a similar compound, 2- (4- ( (1 H -benzo [d]imidazol-2-yl)thio)-benzylidene)-hydrazine-1-carbothioamide, was described in two steps . In the first step, 1,3-dihydro-2H-1,3-benzimidazole-2-thione was reacted with 4-fluorobenzaldehyde in DMSO to get 4- [ (1 H -benzimidazol-2-yl)sulfanyl]benzaldehyde .


Molecular Structure Analysis

Experimental and theoretical investigations on the optimized geometrical structure, electronic and vibrational features of a similar compound, 2- [ (1H-benzimidazol-1-yl)-methyl]benzoic acid, were provided using the B3LYP/6-311++G (d,p) basis set . The calculated HOMO and LUMO energies reveal that charge transfer happens within the molecule .


Chemical Reactions Analysis

The reaction of the obtained aldehyde with thiosemicarbazide in ethanol at reflux temperature yielded 2- ( {4- [ (1 H -benzimidazol-2-yl)sulfanyl]phenyl}methylidene)hydrazine-1-carbothioamide .


Physical And Chemical Properties Analysis

The structure of the synthesized compounds was established by NMR spectroscopy ( 1 H, 13 C), mass spectrometry, and infrared spectroscopy .

Scientific Research Applications

1. Anticancer Activity

4-(1-methyl-1H-benzimidazol-2-yl)aniline and its derivatives have been explored for their potential in anticancer therapy. Nofal et al. (2014) reported the synthesis of benzimidazole–thiazole derivatives, where 4-(1-methyl-1H-benzimidazol-2-yl)thiazol-2-amine was reacted with various reagents to produce benzimidazole products. Some of these derivatives demonstrated promising anticancer activity against HepG2 and PC12 cancer cell lines (Nofal et al., 2014). Sahay and Ghalsasi (2017) also synthesized new molecules by linking benzimidazole and triazole pharmacophores, exhibiting significant growth inhibition in renal cancer cell lines (Sahay & Ghalsasi, 2017).

2. Catalytic and Polymerization Reactions

Compounds related to this compound have been used in various catalytic and polymerization reactions. Ambethkar et al. (2018) developed a synthetic strategy for the synthesis of benzimidazo[1,2-c]quinazoline derivatives using an oxidative cross-coupling reaction involving 2-(1H-benzimidazol-2-yl)aniline (Ambethkar et al., 2018). Attandoh et al. (2014) explored the use of N-(1H-benzimidazol-2-ylmethyl)aniline in forming ZnII and CuII carboxylate complexes, which were active catalysts in the ring-opening polymerization of ϵ-caprolactone (Attandoh et al., 2014).

3. Chemosensors and Fluorescent Probes

This compound derivatives have been utilized in the development of chemosensors and fluorescent probes. Shree et al. (2019) synthesized probes integrated with benzimidazole, exhibiting high selectivity and sensitivity towards Al3+ ions, which could be used for imaging intracellular Al3+ ions in living cells (Shree et al., 2019).

4. Antimicrobial Agents

Various studies have focused on the antimicrobial potential of compounds related to this compound. Desai et al. (2011) synthesized novel 3-(2-(6-methyl-1H-benzimidazol-2-yl)phenyl)-2-(aryl)thiazolidin-4-ones, which were screened for in vitro antibacterial and antifungal activities, showing promising results (Desai et al., 2011).

Mechanism of Action

Target of Action

It’s known that benzimidazole derivatives, which this compound is a part of, have a multitude of interesting pharmacological activities, including antiviral, antitumor, antihypertensive, proton pump inhibitory, anthelmintic, antimicrobial, and anti-inflammatory activity . These activities suggest that the compound may interact with a variety of biological targets.

Mode of Action

Benzimidazole derivatives are known to interact with proteins and enzymes , which suggests that this compound may also interact with its targets in a similar manner, leading to changes in their function.

Biochemical Pathways

Given the wide range of pharmacological activities associated with benzimidazole derivatives , it can be inferred that this compound may affect multiple biochemical pathways, leading to downstream effects that contribute to its overall pharmacological activity.

Future Directions

Future research could focus on further exploring the potential applications of this compound, particularly its anti-cancer properties . Additionally, more detailed studies on its physical and chemical properties could be beneficial.

Properties

IUPAC Name

4-(1-methylbenzimidazol-2-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3/c1-17-13-5-3-2-4-12(13)16-14(17)10-6-8-11(15)9-7-10/h2-9H,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDWGXVIDMXDJOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N=C1C3=CC=C(C=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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